molecular formula C17H22N4O3 B12231580 4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine

4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12231580
M. Wt: 330.4 g/mol
InChI Key: JVJDXBANIAIPAF-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by its unique structure, which includes a pyridin-4-yloxy group and a piperidin-1-yl group attached to the pyrimidine ring

Chemical Reactions Analysis

4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures, which can be useful in the synthesis of more complex molecules.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with chloroacetic ester can yield phenoxy acetates with high herbicidal activity .

Scientific Research Applications

4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound’s biological activity makes it a candidate for studying interactions with various biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets. Research is ongoing to explore its use in treating diseases such as cancer and infectious diseases.

    Industry: The compound’s herbicidal activity makes it useful in agricultural applications for controlling weeds.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. For example, in herbicidal applications, it acts by inhibiting acetyl-coenzyme A carboxylase, an enzyme crucial for fatty acid biosynthesis . This inhibition disrupts the metabolic processes of target organisms, leading to their death. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

4,6-Dimethoxy-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine can be compared with other pyrimidine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

4,6-dimethoxy-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C17H22N4O3/c1-22-15-10-16(23-2)20-17(19-15)21-9-3-4-13(11-21)12-24-14-5-7-18-8-6-14/h5-8,10,13H,3-4,9,11-12H2,1-2H3

InChI Key

JVJDXBANIAIPAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCCC(C2)COC3=CC=NC=C3)OC

Origin of Product

United States

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